tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17503291
InChI: InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)6-9(7-13)14-16/h6H,4-5,7-8H2,1-3H3
SMILES:
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.19 g/mol

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

CAS No.:

Cat. No.: VC17503291

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate -

Specification

Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
IUPAC Name tert-butyl 2-(bromomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Standard InChI InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)6-9(7-13)14-16/h6H,4-5,7-8H2,1-3H3
Standard InChI Key QHNBBNSNVBZZOQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CBr)C1

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound features a pyrazolo[1,5-a]pyrazine ring system, a bicyclic structure comprising a pyrazole fused to a dihydropyrazine ring. The bromomethyl (-CH2_2Br) group at position 2 and the tert-butyloxycarbonyl (Boc) group at position 5 are critical functional groups influencing its reactivity and solubility . The Boc group acts as a protective moiety for amines, while the bromomethyl group serves as an alkylating agent in subsequent reactions.

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Nametert-Butyl 2-(bromomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Molecular FormulaC12H18BrN3O2\text{C}_{12}\text{H}_{18}\text{Br}\text{N}_{3}\text{O}_{2}
Molecular Weight316.19 g/mol
InChIKeyQHNBBNSNVBZZOQ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CBr)C1

Three-Dimensional Conformation

Computational models predict a semi-rigid structure due to the fused ring system. The dihydropyrazine ring adopts a boat conformation, while the pyrazole ring remains planar. The bromomethyl group extends perpendicular to the bicyclic plane, creating steric interactions that influence regioselectivity in reactions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Bromination of Precursor: A pyrazolo[1,5-a]pyrazine derivative undergoes bromination at the methyl group using reagents like Nbromosuccinimide\text{N}- \text{bromosuccinimide} (NBS) under radical or light-initiated conditions.

  • Boc Protection: The amine group at position 5 is protected with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldPurity
1NBS, AIBN, CCl4_4, reflux, 12 h65%95%
2Boc2_2O, Et3_3N, THF, 0°C to RT, 6 h85%98%

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from dichloromethane-hexane mixtures. Characterization relies on 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS), though specific spectral data remain unpublished.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<1 mg/mL). Calculated partition coefficients (logP\log P) suggest moderate lipophilicity (logP=2.84\log P = 2.84), favoring membrane permeability in biological systems .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
logP\log P (iLOGP)2.84
Water Solubility0.788 mg/mLESOL Model
TPSA47.36 Å2^2

Stability and Degradation

The Boc group is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl in dioxane). The bromomethyl group is susceptible to nucleophilic substitution, necessitating storage at -20°C under inert atmosphere.

Biological Relevance and Applications

Role in Medicinal Chemistry

The bromomethyl group enables facile functionalization via Suzuki-Miyaura coupling or nucleophilic substitution, making the compound a precursor for:

  • Kinase inhibitor prodrugs

  • Antibody-drug conjugates (ADCs)

  • PET radiotracers (via 76Br^{76}\text{Br} substitution)

Future Directions

  • Synthetic Optimization: Develop catalytic, asymmetric routes to access enantiopure derivatives.

  • Biological Screening: Evaluate in vitro cytotoxicity and target engagement profiles.

  • ADMET Profiling: Assess pharmacokinetics and metabolic stability using in silico models.

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